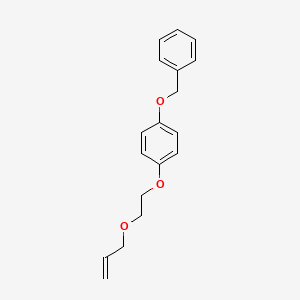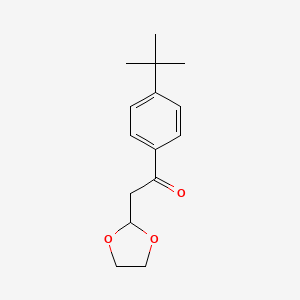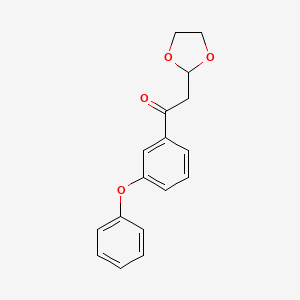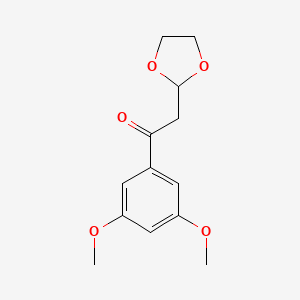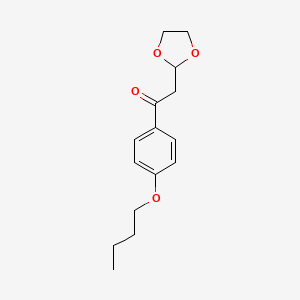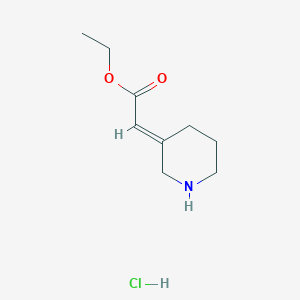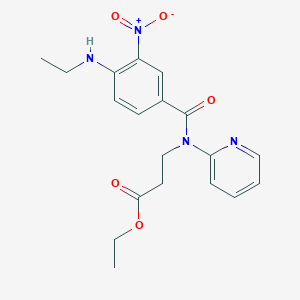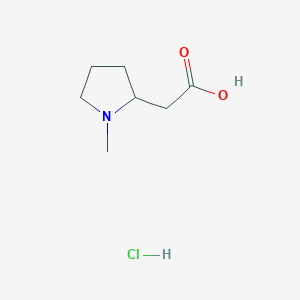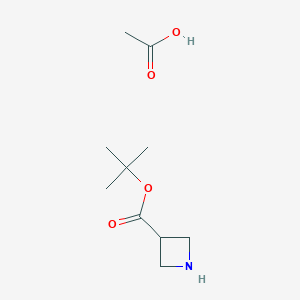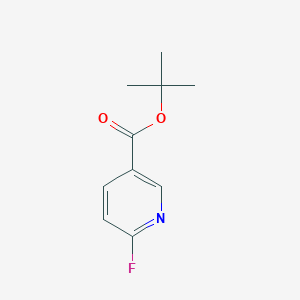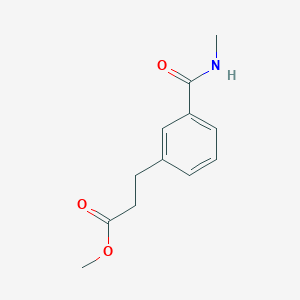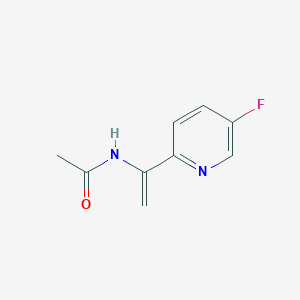
N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide
Übersicht
Beschreibung
“N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide” is a chemical compound that has drawn significant attention in the scientific community. It has a molecular formula of C9H9FN2O and an average mass of 180.179 Da .
Molecular Structure Analysis
The molecular structure of “N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide” can be represented by the SMILES stringCC(=O)NC(=C)C1=NC=C(C=C1)F . This indicates that the molecule consists of a fluoropyridinyl group attached to a vinyl group, which is further connected to an acetamide group. Physical And Chemical Properties Analysis
“N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide” is a solid at room temperature . It has a predicted boiling point of 362.4±42.0 °C and a predicted density of 1.161±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a compound related to N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide, is used in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation process using this compound and its significance in drug development (Magadum & Yadav, 2018).
Inhibitor Development
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, has been studied for its inhibitory properties against PI3Kα and mTOR, which are critical in cancer research. Stec et al. (2011) explored the structural modifications to improve metabolic stability in this context (Stec et al., 2011).
Molecular Imaging in Cancer
A compound closely related to N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide, as synthesized by Cheung et al. (2014), has been used for PET imaging of TSPO in glioma, demonstrating its potential in cancer imaging (Cheung et al., 2014).
Antiplasmodial Properties
Research by Mphahlele et al. (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which are structurally related, shows potential antiplasmodial properties and offers insights into their mode of action against plasmodial parasites (Mphahlele et al., 2017).
Radioligand Development
Zhang et al. (2004) have synthesized compounds like 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-((E)-2-(2-[18F]fluoropyridin-4-yl)vinyl)pyridine, which are used as radioligands for studying nicotinic acetylcholine receptors, highlighting the application in neurological research (Zhang et al., 2004).
Heterocyclic Modification
Sokolov et al. (2014) explored the modification of biologically active compounds with fluoro-containing heterocycles, indicating the significance of such modifications in the development of compounds with specific biological activities (Sokolov et al., 2014).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s also worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
N-[1-(5-fluoropyridin-2-yl)ethenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-5H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBSUXANMWUJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735671 | |
| Record name | N-[1-(5-Fluoropyridin-2-yl)ethenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide | |
CAS RN |
905587-18-0 | |
| Record name | N-[1-(5-Fluoro-2-pyridinyl)ethenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(5-Fluoropyridin-2-yl)ethenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


